REACTION_CXSMILES
|
[Cl:1][C:2]1C=C(F)C=[CH:4][N:3]=1.[C:9]([N:16]1CCC(N)C[CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].[CH3:23][CH2:24][N:25]([CH:29]([CH3:31])[CH3:30])[CH:26]([CH3:28])C>CN1C(=O)CCC1>[Cl:1][C:2]1[CH:30]=[C:29]([N:25]2[CH2:24][CH2:23][CH:17]([NH:16][C:9](=[O:10])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:28][CH2:26]2)[CH:31]=[CH:4][N:3]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)F
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Name
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|
Quantity
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1.98 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)N
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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1.86 mL
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Argon was bubbled through the cloudy solution for 5 minutes before the reaction mixture
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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was heated in the microwave for 2×30 minutes to 150° C
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Type
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ADDITION
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Details
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The mixture was then poured into water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
Purification by chromatography (silica gel, 50 g, 0 to 50% ethyl acetate in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |